An In-depth Technical Guide to 5-(Aminocarbonyl)-2-methylbenzoic Acid: Nomenclature, Properties, and Synthesis
An In-depth Technical Guide to 5-(Aminocarbonyl)-2-methylbenzoic Acid: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their rigid, yet highly adaptable, scaffold allows for precise three-dimensional positioning of functional groups, making them ideal starting points for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific substituted benzoic acid, 5-(aminocarbonyl)-2-methylbenzoic acid, with a focus on its precise nomenclature, predicted physicochemical properties, and logical synthetic pathways. We will also explore its potential applications in drug discovery, drawing parallels from structurally related compounds.
Part 1: Nomenclature and Structure Elucidation
A deep understanding of chemical nomenclature is paramount for unambiguous scientific communication. The title compound, 5-(aminocarbonyl)-2-methylbenzoic acid, is a prime example of how systematic naming conventions provide clarity.
Decoding the Name: IUPAC Conventions
The name "5-(Aminocarbonyl)-2-methylbenzoic acid" is derived from the structural hierarchy of its functional groups as defined by the International Union of Pure and Applied Chemistry (IUPAC).
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Parent Structure: The benzene ring substituted with a carboxylic acid (-COOH) group is named benzoic acid . The carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring.[4]
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Principal Functional Group: In this molecule, both a carboxylic acid and a carboxamide (-CONH2) group are present. According to IUPAC priority rules, the carboxylic acid group takes precedence and thus defines the parent name of the molecule.[4]
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Substituents:
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A methyl group (-CH3) is located at the second position (C2) of the ring.
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An aminocarbonyl group (-CONH2) is at the fifth position (C5). When a carboxamide group is not the principal functional group, it is referred to by the prefix carbamoyl- .
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Therefore, the preferred IUPAC name for this compound is 5-carbamoyl-2-methylbenzoic acid .
Distinguishing from Related Compounds
It is crucial to differentiate 5-carbamoyl-2-methylbenzoic acid from its close structural relatives to avoid ambiguity in research and procurement.
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5-Amino-2-methylbenzoic acid: This compound has an amine group (-NH2) at the C5 position, not a carboxamide group. It has a distinct CAS Number (2840-04-2) and different chemical properties.
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4-Carbamoyl-2-methylbenzoic acid: This is a constitutional isomer where the carbamoyl group is at the C4 position. It is documented in PubChem with CAS Number 99357-97-8.[5]
Synonyms and Identifiers
A comprehensive list of names and identifiers is essential for thorough literature and database searches.
| Identifier Type | Value | Source |
| Preferred IUPAC Name | 5-carbamoyl-2-methylbenzoic acid | IUPAC Rules |
| Systematic Name | 5-(aminocarbonyl)-2-methylbenzoic acid | General |
| Other Name | 2-methyl-5-carbamoylbenzoic acid | General |
| Molecular Formula | C9H9NO3 | Calculated |
| Molecular Weight | 179.17 g/mol | Calculated |
| CAS Number | Not assigned or not readily available. | Databases |
Part 2: Physicochemical Properties
As of the date of this guide, experimental data for 5-carbamoyl-2-methylbenzoic acid is not widely available in public databases. However, we can predict its key physicochemical properties using computational models. For comparative purposes, the properties of its isomer, 4-carbamoyl-2-methylbenzoic acid, are also provided.[5]
| Property | 5-carbamoyl-2-methylbenzoic acid (Predicted) | 4-carbamoyl-2-methylbenzoic acid (Computed)[5] |
| Molecular Weight | 179.17 g/mol | 179.17 g/mol |
| XLogP3 | ~1.0 | 0.7 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 2 | 2 |
| Topological Polar Surface Area | 80.4 Ų | 80.4 Ų |
Part 3: Synthesis and Methodologies
While a specific, published synthesis for 5-carbamoyl-2-methylbenzoic acid is not readily found, a logical and efficient synthetic route can be devised based on established organic chemistry principles. A plausible approach starts from the commercially available 2-methyl-5-nitrobenzoic acid.
Proposed Synthetic Pathway
The proposed synthesis involves three key steps: reduction of the nitro group, selective N-acetylation to protect the resulting amine, followed by amidation of the carboxylic acid, and finally deprotection.
Caption: Proposed synthetic workflow for 5-carbamoyl-2-methylbenzoic acid.
Detailed Experimental Protocol (Theoretical)
Step 1: Synthesis of 5-Amino-2-methylbenzoic acid
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To a solution of 2-methyl-5-nitrobenzoic acid in methanol, add a catalytic amount of 10% Palladium on carbon.
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 5-amino-2-methylbenzoic acid.
Step 2: Synthesis of 5-Amino-2-methylbenzamide
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Suspend 5-amino-2-methylbenzoic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C.
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Reflux the mixture until the conversion to the acyl chloride is complete.
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Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
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Dissolve the crude acyl chloride in an appropriate solvent and add it dropwise to a cooled, concentrated aqueous solution of ammonia.
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Stir the reaction until completion, then extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 5-amino-2-methylbenzamide.
Step 3: Synthesis of 5-Cyano-2-methylbenzamide (via Sandmeyer Reaction)
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Dissolve 5-amino-2-methylbenzamide in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
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Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
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Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Extract the product, wash, dry, and purify by chromatography to yield 5-cyano-2-methylbenzamide.
Step 4: Hydrolysis to 5-Carbamoyl-2-methylbenzoic acid
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Heat the 5-cyano-2-methylbenzamide in a mixture of concentrated sulfuric acid and water.
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Maintain the temperature to effect the selective hydrolysis of the nitrile group to a primary amide and the benzamide to a carboxylic acid.
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Cool the reaction mixture and neutralize to precipitate the crude product.
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Recrystallize the solid from a suitable solvent system to obtain pure 5-carbamoyl-2-methylbenzoic acid.
Part 4: Potential Applications and Research Directions
The structural motifs within 5-carbamoyl-2-methylbenzoic acid are present in numerous biologically active molecules. This suggests that the compound could serve as a valuable building block in drug discovery programs.
Anticancer Drug Development
Benzoic acid derivatives are integral to the development of various anticancer agents.[3][6] The benzamide moiety is a well-known pharmacophore in a class of anticancer drugs known as PARP (poly(ADP-ribose) polymerase) inhibitors, which are effective in treating cancers with specific DNA repair deficiencies (e.g., those with BRCA1/2 mutations). The carbamoyl group can act as a key hydrogen bond donor, interacting with the active site of the enzyme.
Caption: Potential mechanism of action via PARP inhibition.
Other Therapeutic Areas
The benzamide scaffold is versatile and has been explored in a multitude of other therapeutic contexts, including:
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Antimicrobial Agents: Certain substituted benzamides have shown potent antibacterial and antifungal activities.[7]
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Central Nervous System (CNS) Disorders: The benzamide structure is found in several antipsychotic and antiemetic drugs.
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Anti-inflammatory Agents: Derivatives of benzoic acid are known to possess anti-inflammatory properties.[1]
The specific substitution pattern of 5-carbamoyl-2-methylbenzoic acid offers a unique chemical space for the development of new lead compounds in these and other areas.
Conclusion
5-Carbamoyl-2-methylbenzoic acid is a distinct chemical entity whose identity is clarified through a systematic application of IUPAC nomenclature. While detailed experimental data on this compound is sparse in the public domain, its structure suggests significant potential as a building block for the synthesis of novel compounds in medicinal chemistry and materials science. The proposed synthetic pathway provides a viable route for its preparation, enabling further investigation into its properties and applications. For researchers in drug development, the structural alerts within this molecule, particularly the benzamide moiety, point towards promising avenues of exploration, especially in the realm of oncology. This guide serves as a foundational resource for scientists interested in exploring the chemistry and potential of this and related substituted benzoic acids.
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